Antiarrhythmic Activity: Absence of Compound-Specific Quantitative Data
No compound-specific quantitative antiarrhythmic data (e.g., ED50, efficacy ratio) have been reported for the target molecule. The patent disclosure that names this compound describes a CaCl2-induced arrhythmia model in rats and states that compounds of the series possess activity comparable to quinidine and procaine amide, but all individual compound data reside in inaccessible Table 4 [1]. No direct comparison with any named analog (e.g., the 2-methyl derivative or the ethyl ester) is available.
| Evidence Dimension | Antiarrhythmic potency (CaCl2-induced arrhythmia model, rat) |
|---|---|
| Target Compound Data | Not reported individually |
| Comparator Or Baseline | Quinidine and procaine amide (reference standards for the series; no direct analog-to-analog comparison) |
| Quantified Difference | Cannot be calculated |
| Conditions | Intraperitoneal administration 20-40 min before CaCl2 challenge; ECG monitoring |
Why This Matters
Procurement decisions cannot be driven by antiarrhythmic potency differentiation because no quantitative head-to-head data exist for this compound versus any close structural analog.
- [1] Substituted 3-hydrazinopropionates. US Patent 4,633,014A, filed July 6, 1984, and issued December 30, 1986. View Source
